

Application Notes and Protocols: EGFR-IN-112 (DBPR112/Gozanertinib) In Vivo Administration

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Compound of Interest

Compound Name: EGFR-IN-112

Cat. No.: B12373287

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of **EGFR-IN-112**, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor. **EGFR-IN-112**, also known as DBPR112 and Gozanertinib, has demonstrated significant anti-tumor efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Mechanism of Action

EGFR-IN-112 is a furanopyrimidine-based inhibitor that covalently binds to the cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding effectively blocks EGFR signaling pathways, including the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.^[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of **EGFR-IN-112** in preclinical studies.

Table 1: In Vitro Inhibitory Activity of EGFR-IN-112

Target	IC ₅₀ (nM)	Cell Line	CC ₅₀ (nM)
EGFR ^{wt}	15	HCC827 (EGFR del E746-A750)	25
EGFR ^{L858R/T790M}	48	H1975 (EGFR L858R/T790M)	620
EGFR ^{wt}	-	A431 (EGFR wild-type)	1020[2]

Table 2: In Vivo Efficacy of Orally Administered EGFR-IN-112 in NSCLC Xenograft Models

Xenograft Model	Mouse Strain	Dosing Regimen	Duration	Tumor Growth Inhibition (TGI)	Reference
HCC827	Nude	20 mg/kg, p.o., 5 days/week	2 weeks	Significant	[2]
HCC827	Nude	50 mg/kg, p.o., 5 days/week	2 weeks	Significant	[2]
H1975	Nude	50 mg/kg, p.o., daily	15 days	34%	[2]

Table 3: Pharmacokinetic Parameters of EGFR-IN-112 in Rats

Administration Route	Dose (mg/kg)	T _{1/2} (hours)	CL (mL/min/kg)	V _{ss} (L/kg)	Oral Bioavailability (F%)	Reference
Intravenous (IV)	5	2.3	55.6	8.6	-	[2]
Oral (PO)	20	-	-	-	41.5	[3]

Experimental Protocols

Protocol 1: HCC827 and H1975 Xenograft Mouse Model for Efficacy Studies

1. Cell Culture:

- Culture human NSCLC cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the exponential growth phase for tumor implantation.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

- Resuspend harvested HCC827 or H1975 cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
- Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$.
- When tumors reach an average volume of 100-200 mm³, randomize mice into vehicle control and treatment groups.

5. Preparation and Administration of **EGFR-IN-112**:

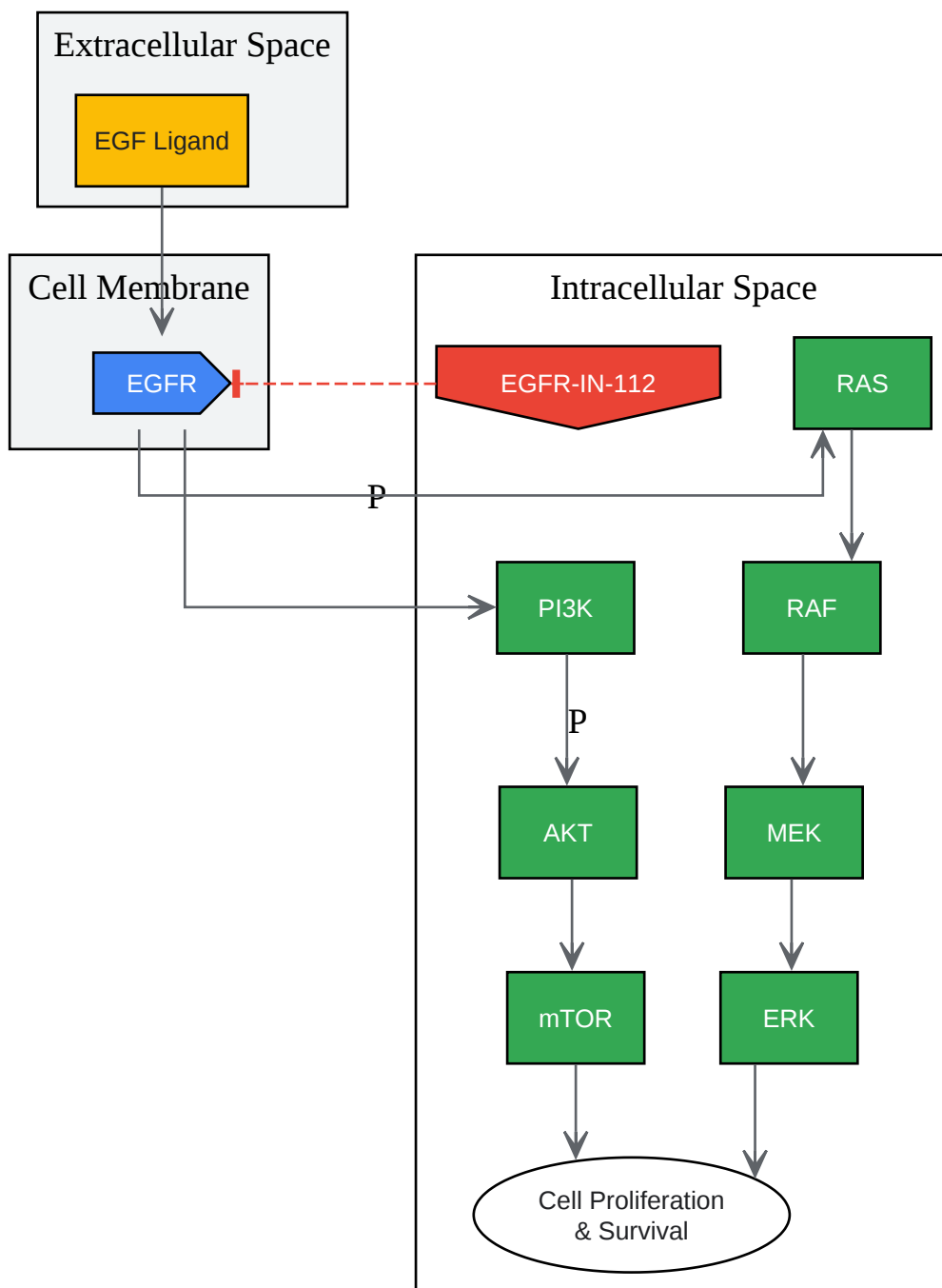
- Formulation: While the specific vehicle for DBPR112 in the primary study is not detailed, a common vehicle for oral gavage of similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water or a solution of ethanol, Tween 80, and saline. It is recommended to perform formulation development to ensure stability and appropriate delivery.
- Dosing:
 - For the HCC827 model, administer **EGFR-IN-112** orally at doses of 20 mg/kg and 50 mg/kg, once daily, for 5 consecutive days per week for 2 weeks.[\[2\]](#)
 - For the H1975 model, administer **EGFR-IN-112** orally at a dose of 50 mg/kg, once daily, for 15 consecutive days.[\[2\]](#)
- Administer the vehicle solution to the control group following the same schedule.

6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
- Calculate the Tumor Growth Inhibition (TGI) as a percentage.

Visualizations

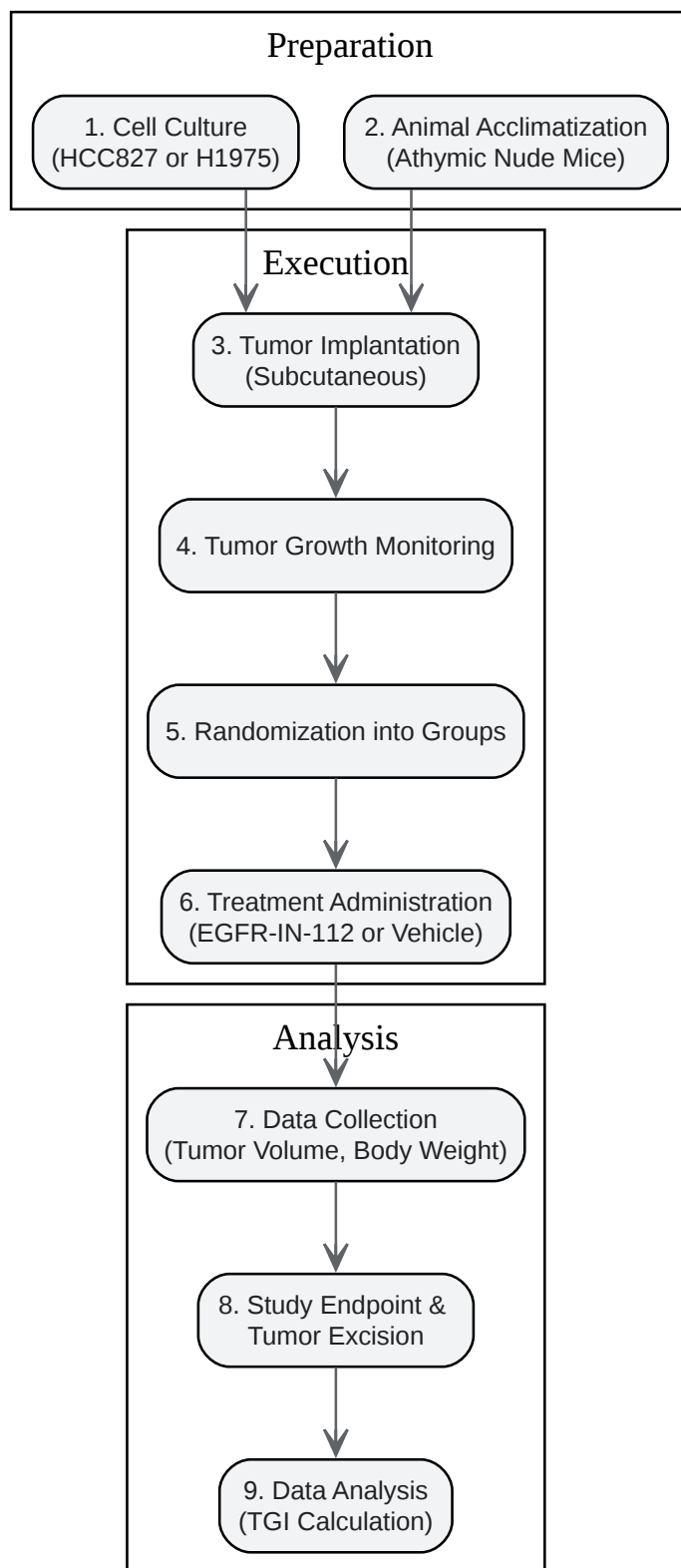
EGFR Signaling Pathway and Inhibition by EGFR-IN-112



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Caption: EGFR signaling pathway and its inhibition by **EGFR-IN-112**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Experimental workflow for in vivo efficacy studies of **EGFR-IN-112**.

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